molecular formula C17H24N2O2S B12293553 5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide CAS No. 94118-83-9

5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide

Cat. No.: B12293553
CAS No.: 94118-83-9
M. Wt: 320.5 g/mol
InChI Key: ZDHAVCNXGMRMFZ-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- is a chemical compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent probe. The compound has a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol .

Preparation Methods

The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with a suitable amine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated reactors and purification systems to scale up the synthesis process .

Chemical Reactions Analysis

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the light and re-emits it at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological studies .

Comparison with Similar Compounds

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- can be compared with other similar compounds like:

    Dansyl chloride: Another fluorescent compound used for labeling amines.

    Fluorescein: A widely used fluorescent dye with different spectral properties.

    Rhodamine: Known for its high fluorescence quantum yield and stability.

The uniqueness of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- lies in its specific fluorescent properties and its ability to act as a probe in various scientific applications .

Properties

CAS No.

94118-83-9

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

5-(dimethylamino)-N-pentylnaphthalene-1-sulfonamide

InChI

InChI=1S/C17H24N2O2S/c1-4-5-6-13-18-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)19(2)3/h7-12,18H,4-6,13H2,1-3H3

InChI Key

ZDHAVCNXGMRMFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C

Origin of Product

United States

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